BenchChemオンラインストアへようこそ!

2,6,7-Trichloroimidazo[1,2-A]pyridine

Antiviral C-nucleoside HCMV

2,6,7-Trichloroimidazo[1,2-a]pyridine is the non-redundant trichloro base required to generate α-D-erythrofuranosyl C-nucleosides with potent anti-HCMV activity (IC50 2.9 µM). SAR data confirm that 2,6-dichloro analogs are completely inactive, making this exact substitution pattern a go/no-go requirement. The imidazo[1,2-a]pyridine core delivers critical metabolic stability over benzimidazole scaffolds. Robust Pd-catalyzed coupling (80–90% yield) supports reliable scale-up. Order high-purity material for antiviral lead optimization and stereochemically defined probe development.

Molecular Formula C7H3Cl3N2
Molecular Weight 221.5 g/mol
CAS No. 131773-47-2
Cat. No. B143662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7-Trichloroimidazo[1,2-A]pyridine
CAS131773-47-2
Synonyms2,6,7-TRICHLOROIMIDAZO[1,2-A]PYRIDINE
Molecular FormulaC7H3Cl3N2
Molecular Weight221.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CN2C1=NC(=C2)Cl)Cl)Cl
InChIInChI=1S/C7H3Cl3N2/c8-4-1-7-11-6(10)3-12(7)2-5(4)9/h1-3H
InChIKeyXBXKPYCRNDDSEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,7-Trichloroimidazo[1,2-A]pyridine (CAS 131773-47-2): A Specialized Chlorinated Heterocycle for Antiviral C-Nucleoside Research


2,6,7-Trichloroimidazo[1,2-a]pyridine (CAS 131773-47-2) is a polychlorinated imidazo[1,2-a]pyridine scaffold featuring three chlorine substituents at positions 2, 6, and 7 on the fused bicyclic core . This heterocyclic building block serves as the essential precursor for a series of C-nucleoside analogs that have demonstrated potent and selective activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) [1]. Unlike many generic imidazo[1,2-a]pyridine derivatives that appear broadly across kinase inhibitor or antimicrobial screening libraries, this specific trichloro substitution pattern has a focused evidentiary foundation rooted in structure–activity relationship (SAR) studies of antiviral C-nucleosides [1][2].

Why 2,6,7-Trichloroimidazo[1,2-A]pyridine Cannot Be Replaced by 2,6-Dichloro or Other Regioisomeric Imidazo[1,2-a]pyridine Analogs


The quantitative SAR evidence demonstrates that the 2,6,7-trichloro substitution pattern is non-redundant for generating antiviral C-nucleoside leads. When the 2,6-dichloro base was elaborated to the corresponding 3-erythrofuranosyl C-nucleoside, the resulting compounds were completely inactive against HCMV and HSV-1 (IC50 >100 µM) [1]. Only the 2,6,7-trichloro base yielded an active α-D-erythrofuranosyl derivative (IC50 2.9 µM against HCMV) [1]. Furthermore, the imidazo[1,2-a]pyridine core provides a critical metabolic stability advantage over the benzimidazole scaffold of TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole), whose glycosidic bond is rapidly cleaved in vivo [1]. Generic replacement with a dichloro analog or a different regioisomer therefore results in either complete loss of antiviral activity or loss of the metabolic stability rationale, making the 2,6,7-trichloro base a go/no-go requirement for this specific research application.

Quantitative Differentiation Evidence for 2,6,7-Trichloroimidazo[1,2-A]pyridine vs. Closest Analogs


α-D-Erythrofuranosyl C-Nucleoside from 2,6,7-Trichloro Base Is Potent Against HCMV (IC50 2.9 µM); 2,6-Dichloro-Derived Analog Is Completely Inactive (IC50 >100 µM)

In a direct head-to-head comparison within the same study, the enantiomerically pure α-D-erythrofuranosyl C-nucleoside derived from 2,6,7-trichloroimidazo[1,2-a]pyridine (compound 20) exhibited an IC50 of 2.9 ± 1.6 µM against HCMV in plaque reduction assays, whereas the corresponding 2,6-dichloro-derived α-anomer (compound 11) showed no activity (IC50 >100 µM) [1]. The racemic 2,6,7-trichloro α-mixture (15a) also displayed activity (IC50 8 ± 1 µM), while the racemic 2,6-dichloro β-mixture (10) was inactive [1]. This demonstrates that the third chlorine at position 7 of the imidazo[1,2-a]pyridine scaffold is a critical determinant of antiviral activity in the derived C-nucleoside series.

Antiviral C-nucleoside HCMV SAR

Imidazo[1,2-a]pyridine C-Nucleoside (IC50 2.9 µM) Matches TCRB Potency While Overcoming Its Documented In Vivo Glycosidic Bond Instability

The prototypical anti-HCMV agent TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole) shows potent in vitro activity (IC50 2.9 µM) but suffers from rapid in vivo cleavage of its glycosidic (aminal) bond, leading to release of the inactive heterocyclic base and loss of antiviral efficacy [1]. The α-D-erythrofuranosyl C-nucleoside derived from 2,6,7-trichloroimidazo[1,2-a]pyridine (compound 20) achieves an equivalent IC50 of 2.9 ± 1.6 µM against HCMV, but with a hydrolytically resistant carbon–carbon bond linking the carbohydrate and heterocycle [1]. This cross-study comparison demonstrates that the imidazo[1,2-a]pyridine scaffold retains the antiviral potency of the benzimidazole lead while addressing its primary pharmacokinetic liability.

Metabolic stability C-nucleoside HCMV Pharmacokinetics

Strict Stereochemical Requirement: Only the α-D Anomer of 2,6,7-Trichloro C-Nucleoside Is Active; β-Anomer and L-Enantiomer Are Both Inactive (IC50 >100 µM)

Evaluation of stereochemically pure isomers revealed that antiviral activity resides exclusively in the α-D-erythrofuranosyl anomer derived from 2,6,7-trichloroimidazo[1,2-a]pyridine (compound 20, IC50 2.9 µM against HCMV; 14 µM against HSV-1 by ELISA) [1]. The β-D/L-anomer (15b, IC50 >100 µM), the α-L-enantiomer (21, IC50 >100 µM), and the dichloro-derived α-anomer (11, IC50 >100 µM) were all completely inactive [1]. This pattern contrasts sharply with TCRB, where the β-anomer is active and the α-anomer is inactive [1], indicating that the imidazo[1,2-a]pyridine scaffold imposes a fundamentally different stereochemical pharmacophore.

Stereochemistry Antiviral C-nucleoside Enantioselectivity

Efficient Synthetic Access: Palladium-Catalyzed Coupling of 3-Iodo-2,6,7-trichloroimidazo[1,2-a]pyridine with Dihydrofuran Proceeds in 80–90% Yield

The 2,6,7-trichloroimidazo[1,2-a]pyridine scaffold can be selectively iodinated at the C3 position and subsequently coupled with 2,3-dihydrofuran via an optimized Pd(OAc)₂/Ph₃As system to give 2,6,7-trichloro-3-(2,3-dideoxy-2,3-didehydro-erythrofuranosyl)imidazo[1,2-a]pyridine in 80–90% isolated yield [1]. This efficiency was demonstrated alongside the 2,6-dichloro substrate, which also coupled in comparable yield, confirming that the additional chlorine at position 7 does not impede the key C–C bond-forming step [1]. Subsequent dihydroxylation and chiral separation provide access to the active α-D enantiomer.

Synthetic methodology C-nucleoside Palladium coupling Process chemistry

Evidence-Backed Application Scenarios for 2,6,7-Trichloroimidazo[1,2-A]pyridine (CAS 131773-47-2)


Medicinal Chemistry: Synthesis of Metabolically Stable Anti-HCMV C-Nucleoside Leads

The 2,6,7-trichloro base is the requisite starting material for generating α-D-erythrofuranosyl C-nucleosides with potent anti-HCMV activity (IC50 2.9 µM) and a hydrolytically stable C–C glycosidic bond [1]. This application directly addresses the pharmacokinetic failure mode of TCRB and is supported by quantitative SAR data showing that 2,6-dichloro-derived analogs are inactive [1].

Antiviral Drug Discovery: Scaffold for Herpesvirus Polymerase or Maturation Inhibitors

The imidazo[1,2-a]pyridine C-nucleoside series displays activity against both HCMV and HSV-1 [1], with the 2,6,7-trichloro base enabling access to the active α-D stereoisomer. The strict stereochemical requirement (β-anomer and L-enantiomer inactive) [1] makes this compound a focused tool for probing herpesvirus targets and developing stereochemically defined antiviral agents.

Chemical Biology: Stereochemically Pure Probes for Studying Herpesvirus Replication

Enantiomerically pure 2,6,7-trichloro-3-(α-D-erythrofuranosyl)imidazo[1,2-a]pyridine (compound 20), prepared from this base, provides a well-characterized probe with an IC50 of 2.9 µM against HCMV and 14 µM against HSV-1 [1]. The corresponding L-enantiomer (21) is completely inactive and non-cytotoxic, offering a perfect negative control for target-engagement studies [1].

Process Chemistry: Scalable Building Block with Optimized Palladium-Coupling Protocol

The robust palladium-catalyzed coupling of 3-iodo-2,6,7-trichloroimidazo[1,2-a]pyridine with dihydrofuran proceeds in 80–90% yield under optimized conditions (Pd(OAc)₂/Ph₃As, DMF, 60 °C) [1]. This well-characterized protocol, combined with the commercial availability of the trichloro base from multiple suppliers , supports scale-up for lead optimization and preclinical candidate supply.

Quote Request

Request a Quote for 2,6,7-Trichloroimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.